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Compound of Interest

Compound Name: Ajmalan

Cat. No.: B1240692 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the chemical structure of Ajmalan, the parent

hydride of a significant class of monoterpenoid indole alkaloids. Ajmalan serves as the

fundamental scaffold for bioactive compounds such as the antiarrhythmic agent ajmaline. This

document details its structural identifiers, presents spectroscopic data for its derivatives,

outlines experimental protocols for isolation and characterization, and illustrates its biosynthetic

origin.

Core Chemical Structure and Identifiers
Ajmalan is a complex heterocyclic compound characterized by a rigid, hexacyclic framework. It

is formally defined as a 20-carbon alkaloid containing six rings and seven chiral centers.[1] The

International Union of Pure and Applied Chemistry (IUPAC) recognizes "Ajmalan" as a parent

hydride for the systematic naming of related natural products.[1] The absolute configuration of

its seven stereocenters is defined by convention, corresponding to that of naturally occurring

ajmaline.[1]

Below is a diagram of the Ajmalan parent hydride, with the conventional numbering system

used in alkaloid chemistry.

Caption: The core chemical structure of the Ajmalan parent hydride.

Table 1: Chemical Identifiers for Ajmalan
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Identifier Value

IUPAC Name

(1S,9R,10S,12S,13S,16S,17S)-13-Ethyl-8-

methyl-8,15-

diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]

nonadeca-2,4,6-triene[1]

CAS Number 34612-39-0

Molecular Formula C₂₀H₂₆N₂

SMILES String
CC[C@@H]1CN2[C@H]3C[C@@H]1[C@H]4[

C@@H]2C[C@]5(C4)[C@H]3N(c6c5cccc6)C

InChI Key AJONLKUQHMDAFG-UAWDQXROSA-N

Quantitative Data: Spectroscopic Analysis of
Ajmaline
While detailed crystallographic or spectroscopic data for the unsubstituted Ajmalan parent

hydride is not readily available, extensive data exists for its naturally occurring dihydroxy-

derivative, ajmaline. The following tables summarize key physical properties and the ¹H and

¹³C-NMR chemical shifts for ajmaline, which are foundational for the characterization of any

compound possessing the ajmalan core.[2][3]

Table 2: Physical Properties of Ajmaline

Property Value

Appearance White to yellowish crystalline powder[3]

Molecular Formula C₂₀H₂₆N₂O₂

Molar Mass 326.44 g/mol

Melting Point
158-160°C (trihydrate); 205-207°C (anhydrous)

[3]

Optical Rotation +144° (in chloroform)[3]
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Table 3: ¹H and ¹³C-NMR Spectral Data for Ajmaline (in CDCl₃)[2]

Position ¹³C Chemical Shift (δ ppm)
¹H Chemical Shift (δ ppm,
J in Hz)

2 71.8 3.19 (d, 10.5)

3 41.5 1.81 (m)

5 53.6 2.50 (m)

6 34.6 1.95 (m), 1.65 (m)

7 108.8 -

8 143.9 -

9 121.7 7.25 (d, 7.5)

10 122.2 6.85 (t, 7.5)

11 128.0 7.15 (t, 7.5)

12 110.9 6.75 (d, 7.5)

13 136.4 -

14 34.1 2.15 (m), 1.45 (m)

15 36.4 2.95 (m)

16 45.8 2.25 (m)

17 76.5 4.43 (s)

18 11.9 0.90 (t, 7.5)

19 52.1 2.05 (m)

20 32.7 1.75 (m)

21 91.5 4.26 (d, 10.5)

N₈-CH₃ 43.8 2.72 (s)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/17252506/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1240692?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The isolation and characterization of alkaloids with the ajmalan skeleton, such as ajmaline,

from natural sources like the roots of Rauvolfia serpentina follow a well-established workflow

involving extraction, purification, and structural elucidation.

Isolation and Purification Workflow
The general procedure begins with the extraction of total alkaloids from powdered plant

material, followed by chromatographic purification to isolate the target compound.
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Caption: General workflow for the isolation of Ajmalan-type alkaloids.
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Detailed Methodology:

Extraction: Powdered root bark of Rauvolfia species is subjected to extraction with an

acidified organic solvent, such as a mixture of methanol and 3-6% acetic acid.[4] This

process is typically repeated multiple times to ensure complete extraction of the alkaloids.

Concentration: The combined extracts are concentrated under vacuum to yield a crude

alkaloid mixture.[4]

Chromatographic Purification: The crude extract is then subjected to column

chromatography, typically using silica gel as the stationary phase.[5][6] A gradient elution

system, for example, starting with a non-polar solvent like n-hexane and gradually increasing

the polarity with ethyl acetate or chloroform/methanol, is used to separate the different

alkaloids.[6]

Analysis and Crystallization: Fractions are collected and monitored by Thin Layer

Chromatography (TLC).[5] Those containing the desired compound are pooled, and the

solvent is evaporated. The resulting solid can be further purified by crystallization from a

suitable solvent system, such as methanol or ethyl acetate containing a small amount of

water, to yield the pure alkaloid.[3]

Structural Characterization
The identity and purity of the isolated compound are confirmed using a combination of

spectroscopic techniques.

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact

molecular weight and elemental formula of the compound.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC,

HMBC) NMR experiments are crucial for elucidating the complex, three-dimensional

structure of the molecule and assigning the chemical shifts to specific atoms within the

ajmalan framework.[7]

Biosynthesis of the Ajmalan Core
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The intricate ajmalan skeleton is assembled in plants through a complex biosynthetic pathway.

The pathway begins with the condensation of tryptamine and the monoterpenoid secologanin

to form strictosidine, the universal precursor to most monoterpenoid indole alkaloids.[7] A series

of enzymatic transformations, including cyclizations, reductions, and rearrangements, then

constructs the characteristic six-ring system of ajmalan.

The diagram below illustrates the key enzymatic steps leading from the intermediate

vomilenine to the formation of the ajmalan scaffold, as seen in the biosynthesis of ajmaline.

Vomilenine Vomilenine Reductase
(VR)

1,2(R)-Dihydrovomilenine 1,2-Dihydrovomilenine
19,20(S)-Reductase (DHVR)

17-O-Acetylnorajmaline 17-O-Acetylnorajmaline
Acetyl Esterase (AAE)

Norajmaline Norajmaline
N-Methyltransferase (NNMT)

Ajmaline

Click to download full resolution via product page

Caption: Key enzymatic steps in the late stages of Ajmalan core biosynthesis.

The biosynthesis proceeds via the sequential reduction of vomilenine. First, Vomilenine

Reductase (VR) reduces the 1,2-imine bond.[7] Subsequently, 1,2-Dihydrovomilenine

Reductase (DHVR) reduces the 19,20-double bond to form 17-O-acetylnorajmaline, which
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possesses the complete ajmalan ring system.[7] This is then deacetylated by an esterase

(AAE) to norajmaline, which is finally methylated by Norajmaline N-methyltransferase (NNMT)

to yield ajmaline.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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